Bibs 39

Description

Properties

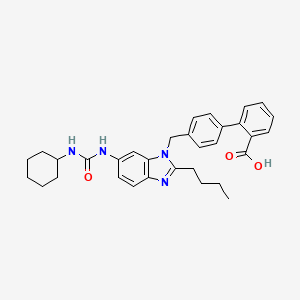

IUPAC Name |

2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQFKFSAJNUOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157943 | |

| Record name | Bibs 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133085-33-3 | |

| Record name | Bibs 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133085333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bibs 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBS-39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV95PEF62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIBS 39: A Technical Guide to its Mechanism of Action as an Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBS 39 is a potent and selective nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with angiotensin II receptors, the subsequent effects on intracellular signaling pathways, and its pharmacological impact in both in vitro and in vivo models. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development efforts in the field of cardiovascular pharmacology.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, angiotensin II (AII), exerts its physiological effects by binding to specific G protein-coupled receptors, principally the AT1 and AT2 subtypes. Over-activation of the RAS, and specifically the AII-AT1 receptor axis, is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Consequently, the development of AT1 receptor antagonists has been a major focus of cardiovascular drug discovery. This compound is a nonpeptide small molecule that has been characterized as a competitive antagonist of the AT1 receptor.[1][2][3][4][5]

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II receptor type 1 (AT1). By binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.

Angiotensin II Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity and selectivity of this compound for the angiotensin II receptor subtypes. These studies demonstrate that this compound has a higher affinity for the AT1 receptor compared to the AT2 receptor, indicating its selectivity.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (AT2 Ki / AT1 Ki) |

| This compound | AT1 | 29 ± 7 | 17-fold |

| AT2 | 480 ± 110 | ||

| BIBS 222 | AT1 | 20 ± 7 | 37-fold |

| AT2 | 730 ± 170 |

Table 1: Binding affinities (Ki) of this compound and a related compound, BIBS 222, for angiotensin II receptor subtypes. Data from radioligand displacement assays.

Downstream Signaling Pathways

The binding of angiotensin II to the AT1 receptor typically activates the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation. By blocking the initial binding of angiotensin II, this compound effectively inhibits this entire downstream signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Angiotensin Receptor Antagonist | MCE [medchemexpress.cn]

- 4. adooq.com [adooq.com]

- 5. Characterization of this compound and BIBS 222: two new nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Angiotensin II Receptor Antagonist BIBS 39: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angiotensin II receptor antagonist activity of BIBS 39. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.

Core Pharmacological Data

This compound is a nonpeptide angiotensin II (AII) receptor antagonist that exhibits a notable affinity for both AT1 and AT2 receptor subtypes, with a preference for the AT1 receptor.[1][2][3] Its activity has been characterized through a series of in vitro and in vivo studies, which are summarized below.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its binding affinities and functional potency.

| Parameter | Value | Receptor/System | Species | Reference |

| Ki (AT1 Receptor) | 29 ± 7 nM | Angiotensin II Type 1 Receptor | Not Specified | [1][2] |

| Ki (AT2 Receptor) | 480 ± 110 nM | Angiotensin II Type 2 Receptor | Not Specified | |

| AT1 Selectivity | ~17-fold | AT1 vs. AT2 | Not Specified | |

| pA2 Value | 8.14 ± 0.08 | Isolated Rabbit Aorta | Rabbit | |

| ED30 (Antihypertensive Effect) | ~2 mg/kg (i.v.) | Conscious Renal Hypertensive Rats | Rat |

Mechanism of Action: Angiotensin II Receptor Blockade

This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to its receptors, primarily the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone release, and other physiological effects that contribute to an increase in blood pressure. By blocking this interaction, this compound effectively mitigates the downstream effects of angiotensin II.

Key Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assay for AT1 and AT2 Receptors

This assay is employed to determine the binding affinity (Ki) of this compound for angiotensin II receptor subtypes.

Objective: To quantify the competitive displacement of a radiolabeled angiotensin II analog by this compound from AT1 and AT2 receptors.

Materials:

-

Radioligand: [¹²⁵I] AII or other suitable radiolabeled angiotensin II analog.

-

Membrane Preparation: Tissues or cells expressing AT1 and AT2 receptors (e.g., rat liver or adrenal cortex for AT1, rat brain for AT2).

-

Competitors: Unlabeled Angiotensin II (for non-specific binding), this compound, and selective antagonists for AT1 (e.g., Losartan) and AT2 (e.g., PD 123319).

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation with a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of this compound to the tubes. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Angiotensin II).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Isolated Rabbit Aorta Contractility Assay

This ex vivo functional assay assesses the antagonist effect of this compound on angiotensin II-induced vasoconstriction.

Objective: To determine the pA2 value of this compound, which quantifies its competitive antagonism.

Materials:

-

Tissue: Thoracic aorta from a rabbit.

-

Solutions: Krebs-Henseleit solution, Angiotensin II, this compound, and other vasoactive agents (e.g., noradrenaline, KCl).

-

Apparatus: Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Cut the aorta into rings of approximately 3-5 mm in length.

-

Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

Concentration-Response Curves: Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations to the organ bath and recording the contractile force.

-

Antagonist Incubation: Wash the tissues and then incubate with a specific concentration of this compound for a set period.

-

Shift in Response: In the presence of this compound, repeat the cumulative concentration-response curve for Angiotensin II.

-

Data Analysis: The concentration-response curves for Angiotensin II in the absence and presence of this compound are plotted. A parallel rightward shift in the curve in the presence of this compound is indicative of competitive antagonism. The pA2 value is calculated from these shifts.

In Vivo Blood Pressure Measurement in Pithed and Conscious Hypertensive Rats

These in vivo models are used to evaluate the antihypertensive efficacy of this compound.

Objective: To measure the effect of this compound on blood pressure in response to exogenous angiotensin II (pithed rat) or in a model of established hypertension (conscious renal hypertensive rat).

1. Pithed Rat Model:

-

Animal Preparation: A rat is anesthetized, and a rod is inserted through the brainstem and spinal cord to destroy the central nervous system, thereby eliminating reflex blood pressure control. The animal is artificially ventilated.

-

Cannulation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.

-

Procedure:

-

Administer a dose of Angiotensin II intravenously and record the pressor (blood pressure increasing) response.

-

Administer a dose of this compound intravenously.

-

After a set time, re-administer the same dose of Angiotensin II and record the pressor response.

-

-

Data Analysis: The inhibition of the Angiotensin II-induced pressor response by this compound is quantified.

2. Conscious Renal Hypertensive Rat Model:

-

Induction of Hypertension: Hypertension is surgically induced, for example, by placing a clip on one renal artery and removing the contralateral kidney (One-Kidney, One-Clip model). This leads to renin-dependent hypertension.

-

Blood Pressure Monitoring: Blood pressure is monitored in conscious, unrestrained rats using telemetry or tail-cuff plethysmography.

-

Procedure:

-

Establish baseline blood pressure readings in the hypertensive rats.

-

Administer this compound intravenously or orally.

-

Continuously monitor blood pressure for several hours to determine the magnitude and duration of the antihypertensive effect.

-

-

Data Analysis: The dose-dependent reduction in mean arterial pressure is calculated to determine the ED30 value.

Conclusion

This compound is a potent and selective angiotensin II receptor antagonist with a clear mechanism of action and demonstrated efficacy in both in vitro and in vivo models. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and similar compounds in the field of cardiovascular drug discovery. The provided quantitative data and pathway visualizations offer a concise yet comprehensive understanding of the pharmacological profile of this compound for researchers and drug development professionals.

References

Angiotensin II Receptor Subtype Affinity: A Technical Guide for Researchers

An In-depth Examination of the Comparative Binding Affinities of Angiotensin II Receptor Blockers for AT1 and AT2 Receptors

This technical guide provides a comprehensive overview of the binding affinities of selected Angiotensin II Receptor Blockers (ARBs) for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. This document delves into the quantitative binding data, the experimental methodologies used to obtain this data, and the fundamental signaling pathways associated with each receptor subtype.

Comparative Affinity of Angiotensin II Receptor Blockers

The therapeutic efficacy of ARBs in managing hypertension and other cardiovascular diseases is primarily attributed to their selective and high-affinity binding to the AT1 receptor, thereby blocking the deleterious effects of angiotensin II. The degree of selectivity for the AT1 receptor over the AT2 receptor is a key characteristic of this class of drugs. While specific quantitative values for the affinity to the AT2 receptor are not consistently reported in publicly available literature, the selectivity ratios are well-documented and substantial.

Below is a summary of the available quantitative binding data for two prominent ARBs, Telmisartan and Losartan, along with its active metabolite, EXP 3174.

| Compound | Receptor | Affinity Metric | Value (nM) | Selectivity (AT1:AT2) |

| Telmisartan | AT1 | Ki | 3.7[1] | >3,000-fold[2] |

| AT2 | Ki | Not consistently reported | ||

| Losartan | AT1 | IC50 | 20[3] | >1,000-fold[3] |

| AT2 | IC50 | Not consistently reported | ||

| EXP 3174 (active metabolite of Losartan) | AT1 | Ki | 0.57 - 0.97[4] | >1,000-fold |

| AT2 | Ki | Not consistently reported |

Note on BIBP 3226: Initial investigations into the compound "BIBP 3226" revealed that it is not an angiotensin receptor antagonist. Instead, it is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. Therefore, it is not included in this comparative analysis of AT1/AT2 receptor affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is predominantly carried out using radioligand binding assays. This technique allows for the quantification of the interaction between a radiolabeled ligand and its receptor. Below is a detailed methodology for a typical competitive radioligand binding assay used to determine the affinity of ARBs for angiotensin receptors.

Objective:

To determine the inhibitory constant (Ki) of a test compound (e.g., Telmisartan, Losartan) for the AT1 or AT2 receptor.

Materials:

-

Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II, a high-affinity radiolabeled analog of angiotensin II.

-

Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing a high density of the target receptor (e.g., rat liver membranes for AT1 receptors, or transfected cell lines for either AT1 or AT2).

-

Test Compounds: Unlabeled ARBs (Telmisartan, Losartan, etc.) at a range of concentrations.

-

Receptor Subtype-Selective Ligands: For differentiating between AT1 and AT2 binding (e.g., an AT2-selective antagonist like PD 123319 to isolate AT1 binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Workflow for Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

Homogenize tissues or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

To each well, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor (e.g., unlabeled Angiotensin II or a high concentration of the test compound).

-

To determine AT1-specific binding: Include a saturating concentration of an AT2-selective antagonist (e.g., PD 123319) in all wells.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of AT1 and AT2 Receptors

The opposing physiological effects of the AT1 and AT2 receptors are a direct consequence of their distinct downstream signaling cascades.

AT1 Receptor Signaling Pathway

Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily through the Gq/11 protein, initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.

Caption: Simplified signaling pathway of the AT1 receptor.

AT2 Receptor Signaling Pathway

The AT2 receptor signaling pathway is less definitively characterized than that of the AT1 receptor but is generally associated with counter-regulatory effects, including vasodilation and anti-proliferative actions. Its signaling often involves protein phosphatases and the nitric oxide (NO)-cyclic GMP (cGMP) pathway.

Caption: Key signaling pathways associated with the AT2 receptor.

References

- 1. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telmipres | 40 mg | Tablet | টেলমিপ্রেস ৪০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Benzimidazole Core of BIBS 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzimidazole-containing compound BIBS 39, a nonpeptide angiotensin II (AII) receptor antagonist. This document delves into its chemical structure, mechanism of action, and the experimental methodologies used for its characterization, presenting a valuable resource for professionals in the field of drug discovery and development.

Core Structure and Chemical Identity

This compound is chemically identified as 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid. The core of its structure is a substituted benzimidazole ring system, which is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 133085-33-3 |

| Molecular Formula | C32H36N4O3 |

| Molecular Weight | 524.67 g/mol |

Mechanism of Action and Receptor Affinity

This compound functions as an antagonist of the angiotensin II receptor, exhibiting affinity for both the AT1 and AT2 subtypes.[1] Its primary therapeutic effect is believed to be mediated through the blockade of the AT1 receptor, which is a key component of the renin-angiotensin system (RAS) involved in blood pressure regulation.

Quantitative Binding Affinity Data

The binding affinity of this compound for the angiotensin II receptor subtypes has been determined through radioligand binding assays.[1] The equilibrium dissociation constants (Ki) quantify the affinity of the compound for each receptor subtype.

Table 2: Binding Affinity of this compound for Angiotensin II Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| AT1 | 29 ± 7 |

| AT2 | 480 ± 110 |

Data sourced from Zhang et al. (1992).[1]

Experimental Protocols

This section details the methodologies employed in the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of 4'-((2-butyl-6-(((cyclohexylamino)carbonyl)amino)-1H-benzimidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a multi-step process that typically involves the following key transformations:

-

Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the 2-butylbenzimidazole scaffold.

-

Introduction of the Amino Group and Urea Formation: Functionalization of the benzimidazole ring at the 6-position to introduce an amino group, followed by reaction with cyclohexyl isocyanate to form the cyclohexylurea moiety.

-

N-Alkylation with the Biphenyl Moiety: Alkylation of the benzimidazole nitrogen with a suitable 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative.

-

Final Deprotection/Hydrolysis: Removal of any protecting groups, particularly on the carboxylic acid of the biphenyl moiety, to yield the final compound, this compound.

A detailed, step-by-step synthetic protocol is often proprietary and may be found in patent literature.

Angiotensin II Receptor Binding Assay

The binding affinity of this compound for AT1 and AT2 receptors is determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [125I]Angiotensin II) from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

-

Cell membranes expressing either AT1 or AT2 receptors

-

Radioligand: [125I]Angiotensin II

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

This compound at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or excess unlabeled AII for non-specific binding) is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assessment of Antagonist Activity in Isolated Rabbit Aorta

The functional antagonist activity of this compound is assessed by its ability to inhibit the contractile response of isolated rabbit aorta to angiotensin II.[1]

Principle: Angiotensin II induces vasoconstriction in isolated aortic rings. An antagonist will shift the concentration-response curve for angiotensin II to the right.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Angiotensin II

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation: The thoracic aorta is excised from the rabbit and cut into rings of 3-4 mm in width. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Equilibration: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g.

-

Concentration-Response Curve: A cumulative concentration-response curve to angiotensin II is generated by adding increasing concentrations of AII to the organ bath and recording the contractile force.

-

Antagonist Incubation: After washing out the AII, the aortic rings are incubated with a specific concentration of this compound for a set period (e.g., 30-60 minutes).

-

Shift in Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve to angiotensin II is generated.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the AII concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated to quantify the potency of the antagonist.

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by the binding of angiotensin II to its receptors. The AT1 and AT2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor is the primary mediator of the pressor and hypertrophic effects of angiotensin II. Its activation leads to a cascade of intracellular events.

References

In Vitro Characterization of BIBS 39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBS 39 is a potent and selective nonpeptide antagonist of the angiotensin II (AII) receptor, developed by Boehringer Ingelheim. It exhibits affinity for both the AT1 and AT2 receptor subtypes, with a notable preference for the AT1 receptor. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing representative experimental methodologies, and illustrating the relevant signaling pathways. Although development of this compound was discontinued, the data from its characterization remain valuable for the study of angiotensin II receptor pharmacology.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through radioligand binding assays and functional antagonism studies. The key parameters are summarized in the table below for easy comparison.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| Ki | 29 ± 7 nM | AT1 | Radioligand Binding ([125I]AII displacement) | [1] |

| Ki | 480 ± 110 nM | AT2 | Radioligand Binding ([125I]AII displacement) | [1] |

| Selectivity | ~17-fold | AT1 vs AT2 | - | [1] |

| pA2 | 8.14 ± 0.08 | AT1 | Functional Antagonism (isolated rabbit aorta) | [1] |

Key Experiments: Detailed Methodologies

The following sections provide detailed, representative protocols for the key in vitro experiments used to characterize this compound. These protocols are based on established methodologies for the in vitro characterization of nonpeptide angiotensin II receptor antagonists from the period of this compound's development.

Radioligand Binding Assay for AT1 and AT2 Receptors

This assay is designed to determine the binding affinity (Ki) of a test compound for the angiotensin II AT1 and AT2 receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [125I]Angiotensin II ([125I]AII)

-

Membrane Preparations: Tissues rich in AT1 receptors (e.g., rat liver, adrenal cortex) and AT2 receptors (e.g., rat adrenal medulla).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

AT1-selective antagonist (for AT2 assays): A specific AT1 antagonist (e.g., losartan) to block binding to AT1 sites.

-

AT2-selective antagonist (for AT1 assays): A specific AT2 antagonist (e.g., PD123319) to block binding to AT2 sites.

-

Test Compound: this compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Protocol:

-

Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [125I]AII (at a concentration near its Kd), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of unlabeled AII is added. To determine affinity for a specific receptor subtype, include a saturating concentration of an antagonist for the other subtype.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Early Preclinical Studies of Olcegepant (BIBN4096BS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational preclinical research on olcegepant (formerly known as BIBN4096BS), the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine. As evidence mounted for the pivotal role of CGRP in the pathophysiology of migraine, olcegepant emerged as a pioneering therapeutic agent designed to block the vasodilatory and nociceptive actions of this neuropeptide. This document collates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures from early studies, offering a technical resource for researchers in pharmacology and drug development.

Core Quantitative Data

The preclinical evaluation of olcegepant established its high potency and selectivity for the human CGRP receptor. The following tables summarize the key quantitative findings from these early, seminal studies.

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | Human CGRP Receptor (SK-N-MC cells) | 14.4 ± 6.3 pM | [1] |

| Human CGRP Receptor | 0.01 nM | [2] | |

| Functional Inhibition (IC50) | Human CGRP Receptor (cAMP production) | 0.03 nM | [3][4] |

| Human CGRP Receptor (cAMP production) | 0.1 nM | [2] | |

| Functional Antagonism (pA2) | Human CGRP Receptor (cAMP production in SK-N-MC cells) | 11.2 |

Table 1: In Vitro Potency of Olcegepant at the Human CGRP Receptor

| Study Type | Animal Model | Dosage | Effect | Reference(s) |

| Inhibition of Neurogenic Vasodilation | Marmoset | 1 - 30 µg/kg (i.v.) | Dose-dependent inhibition of trigeminal ganglion stimulation-induced increase in facial blood flow. | |

| Marmoset | ~3 µg/kg (i.v.) | Achieved 50% inhibition of the response to trigeminal ganglion stimulation. | ||

| Inhibition of Neuronal Activation | Rat | 900 µg/kg (i.v.) | Inhibited capsaicin-induced Fos expression in the spinal trigeminal nucleus by 57%. | |

| Blockade of CGRP-induced Vasodepressor Response | Pithed Rat | 1000 and 3000 µg/kg (i.v.) | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and intravenous α-CGRP. |

Table 2: In Vivo Efficacy of Olcegepant in Preclinical Models

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational preclinical assessment of olcegepant.

CGRP Receptor Binding Assay

This assay was designed to determine the binding affinity of olcegepant for the human CGRP receptor.

-

Cell Line: Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.

-

Radioligand: [125I]-human α-CGRP ([125I]-hCGRP).

-

Assay Buffer: 10 mM HEPES, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Procedure:

-

SK-N-MC cell membranes (25 µg) were incubated with 10 pM [125I]-hCGRP and varying concentrations of olcegepant.

-

The incubation was carried out at room temperature for 3 hours.

-

The reaction was terminated by filtration through GFB glass fiber filter plates.

-

Filters were washed three times with ice-cold assay buffer.

-

Radioactivity retained on the filters was quantified using a scintillation counter.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled CGRP or olcegepant.

-

The inhibitory constant (Ki) was calculated using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (cAMP Production)

This assay measured the ability of olcegepant to functionally antagonize CGRP receptor activation.

-

Cell Line: SK-N-MC cells.

-

Stimulus: Human α-CGRP.

-

Readout: Intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Procedure:

-

SK-N-MC cells were incubated with varying concentrations of olcegepant.

-

Cells were then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

-

The reaction was stopped, and intracellular cAMP levels were measured using a suitable immunoassay or a reporter gene assay.

-

The concentration of olcegepant that produced 50% inhibition of the maximal CGRP-induced cAMP response (IC50) was determined.

-

In Vivo Model of Neurogenic Vasodilation

This experiment assessed the in vivo efficacy of olcegepant in a model relevant to migraine pathophysiology.

-

Animal Model: Marmoset monkey.

-

Procedure:

-

Animals were anesthetized.

-

The trigeminal ganglion was electrically stimulated to induce the release of CGRP and subsequent vasodilation.

-

Facial blood flow was measured using laser Doppler flowmetry.

-

Olcegepant was administered intravenously at various doses (1-30 µg/kg) prior to trigeminal stimulation.

-

The dose-dependent inhibition of the stimulation-induced increase in facial blood flow was quantified.

-

In Vivo Model of Trigeminal Nociception

This model was used to evaluate the effect of olcegepant on neuronal activation in the trigeminal pain pathway.

-

Animal Model: Adult Wistar rats.

-

Procedure:

-

Animals were anesthetized.

-

Capsaicin (0.9 mg/kg, i.v. infusion, or 1 mM in 100 µl, unilateral facial injection) was administered to induce activity in the trigeminal nociceptive system.

-

Animals were pre-treated with either saline or olcegepant (900 µg/kg, i.v.).

-

After a set period, the animals were euthanized, and brainstem tissue was collected.

-

Immunohistochemistry was performed to detect the expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus.

-

The reduction in Fos-positive neurons in the olcegepant-treated group compared to the saline group was quantified.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using the Graphviz (DOT language) to visually represent the key biological and experimental processes.

References

The Emergence of RBM39 as a Therapeutic Target: A Technical Guide to its Molecular Degradation

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has unveiled a novel and potent anti-cancer strategy centered on the RNA-binding motif protein 39 (RBM39). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the targeted degradation of RBM39, a critical factor in pre-mRNA splicing and transcriptional regulation. The discovery that aryl sulfonamide compounds act as "molecular glues" to induce the degradation of RBM39 has opened new avenues for therapeutic intervention in various cancers. This document will detail the core molecular players, the mechanism of action, quantitative data on key interactions, and the experimental protocols used to investigate this pathway, providing a comprehensive resource for researchers in oncology and drug development.

The Core Molecular Axis: RBM39, DCAF15, and Aryl Sulfonamides

The central tenet of this targeted degradation strategy revolves around the orchestrated interaction of three key components:

-

RNA-binding Motif Protein 39 (RBM39): An essential splicing factor involved in the regulation of pre-mRNA splicing and transcriptional co-activation. RBM39 is often overexpressed in various cancers and plays a crucial role in maintaining the oncogenic state.

-

DDB1 and CUL4 Associated Factor 15 (DCAF15): A substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. In its native state, DCAF15 does not significantly interact with RBM39.

-

Aryl Sulfonamides (e.g., Indisulam, E7820): A class of small molecules that act as molecular glues. These compounds facilitate a novel protein-protein interaction between DCAF15 and RBM39.

The interaction of these three components initiates a cascade of events leading to the selective degradation of RBM39, which in turn triggers widespread splicing alterations, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data: Characterizing the Molecular Interactions

The efficacy of aryl sulfonamides in inducing the degradation of RBM39 has been quantified through various biophysical and cell-based assays. The following tables summarize key quantitative data for the molecular glue-mediated interactions and their cellular consequences.

| Interacting Molecules | Compound | Method | Affinity (Kd/Ki/EC50/IC50/DC50) | Cell Line/System | Reference |

| Binding Affinities | |||||

| Indisulam to DCAF15–DDB1–DDA1 | Indisulam | ITC | > 50 µM | Purified Protein | [1] |

| Indisulam to DCAF15–DDB1(ΔBPB)–DDA1 | Indisulam | ITC | ~17 µM | Purified Protein | [1] |

| E7820 to DCAF15 | E7820 | TR-FRET | Ki = 2.9 µM | Purified Protein | [1] |

| RBM39(RRM2) to DDB1-DCAF15 (in presence of E7820) | E7820 | TR-FRET | KDapp = 2.0 µM | Purified Protein | [1] |

| RBM39(Δ150) to DCAF15–DDB1–DDA1 (in presence of Indisulam) | Indisulam | SPR | KD = 109 nM | Purified Protein | [1] |

| Cellular Efficacy (Degradation) | |||||

| RBM39 Degradation | E7820 | Flow Cytometry | DC50 = 9 nM | MOLM-13 | |

| RBM39 Degradation | E7820 | Western Blot | DC50 = 17 nM | MOLM-13 | |

| RBM39 Degradation | Indisulam | HTRF | DC50 = 55 nM | SH-SY5Y | |

| RBM39 Degradation | dCeMM1 | HTRF | DC50 = 0.8 µM | SH-SY5Y | |

| Cellular Efficacy (Viability) | |||||

| Cell Viability | Indisulam | Cell Viability Assay | IC50 = 0.56 µM | HCT-116 | |

| RBM39 Degradation | Indisulam | Western Blot | IC50 range = 12.6 to 463 nM | Primary AML | |

| Cell Viability (AMKL cells) | Indisulam | Cell Viability Assay | Significantly lower than non-AMKL cells | CMK, MEG01, M07e |

Signaling Pathway: The Molecular Glue-Induced Degradation of RBM39

The degradation of RBM39 is a multi-step process initiated by the binding of an aryl sulfonamide to DCAF15. This creates a novel interface that recruits RBM39, leading to its ubiquitination and subsequent proteasomal degradation. The consequences of RBM39 loss are profound, affecting numerous downstream pathways critical for cancer cell survival.

Caption: Molecular glue-induced degradation of RBM39.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to advancing our understanding of RBM39 degradation. The following sections provide detailed methodologies for key experiments cited in the literature.

Western Blotting for RBM39 Degradation

This protocol is used to quantify the reduction in RBM39 protein levels following treatment with a molecular glue degrader.

Materials:

-

Cell culture reagents

-

Aryl sulfonamide compound (e.g., Indisulam) and DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane and transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the aryl sulfonamide or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RBM39 and loading control antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control to determine the relative protein levels.

-

Caption: Western Blotting workflow for RBM39 degradation.

Co-Immunoprecipitation of DCAF15 and RBM39

This protocol is used to demonstrate the in-cell interaction between DCAF15 and RBM39 in the presence of a molecular glue.

Materials:

-

Cells co-transfected with tagged DCAF15 and RBM39 (e.g., FLAG-DCAF15 and HA-RBM39)

-

Aryl sulfonamide compound and DMSO

-

Cell lysis buffer

-

Anti-FLAG antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Transfection and Treatment: Co-transfect cells with plasmids encoding tagged DCAF15 and RBM39. Treat the cells with the aryl sulfonamide or DMSO.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads.

-

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated RBM39.

Caption: Co-Immunoprecipitation workflow.

Conclusion

The targeted degradation of RBM39 via molecular glues represents a paradigm shift in cancer therapy. This approach transforms an otherwise undruggable splicing factor into a tractable therapeutic target. The detailed molecular understanding of the RBM39-DCAF15-aryl sulfonamide axis, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the further development of this promising anti-cancer strategy. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics for a range of malignancies.

References

Methodological & Application

Application Notes and Protocols for BIBS 39 in Hypertensive Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBS 39 is a novel, nonpeptide angiotensin II (AII) receptor antagonist. It demonstrates a notable affinity for the angiotensin II type 1 (AT1) receptor, with a 17-fold higher selectivity for the AT1 subtype over the AT2 subtype. This competitive antagonism at the AT1 receptor underlies its antihypertensive properties, making it a compound of interest in the study and development of treatments for hypertension. These application notes provide a detailed experimental protocol for evaluating the antihypertensive effects of this compound in a hypertensive rat model, based on published preclinical research.

Data Presentation

The following table summarizes the binding affinity of this compound for angiotensin II receptor subtypes.

| Receptor Subtype | Ki Value (nM) | Reference |

| AT1 | 29 ± 7 | [1] |

| AT2 | 480 ± 110 | [1] |

The following table outlines the antihypertensive efficacy of intravenously administered this compound in conscious renal hypertensive rats.

| Compound | ED30 (mg/kg, i.v.) | Maximum Antihypertensive Effect | Onset of Action | Duration of Action | Reference |

| This compound | ~2 | Substantial, dose-dependent decrease in blood pressure | Rapid | Shorter than BIBS 222 | [1] |

Experimental Protocols

In Vivo Antihypertensive Efficacy in Conscious Renal Hypertensive Rats

This protocol is adapted from the methodology described by Zhang et al. (1993)[1].

Objective: To assess the dose-dependent antihypertensive effect and duration of action of this compound when administered intravenously to conscious renal hypertensive rats.

Animal Model:

-

Species: Rat

-

Strain: Male Wistar rats (or similar strain)

-

Model: Two-kidney, one-clip (2K1C) renal hypertensive model. This model induces hypertension characterized by high renin activity.

Materials:

-

This compound

-

Vehicle (e.g., physiological saline)

-

Captopril (for functional suppression confirmation)

-

Intravenous catheters

-

Blood pressure monitoring system (e.g., telemetry or arterial line connected to a pressure transducer)

-

Animal restraining device (if not using telemetry)

Procedure:

1. Animal Preparation:

- Induce renal hypertension in male Wistar rats by placing a silver clip on the left renal artery, leaving the contralateral kidney untouched.

- Allow rats to develop stable hypertension over a period of 4-6 weeks.

- Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under appropriate anesthesia.

- Allow a recovery period of at least 24 hours post-surgery.

2. Dose-Response Study:

- Acclimatize the conscious, freely moving rats to the experimental setup.

- Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stabilization period of at least 30 minutes.

- Administer this compound intravenously in a cumulative dose range (e.g., 0.01 - 30 mg/kg) at 15-minute intervals.

- Continuously monitor MAP and HR.

- Fifteen minutes after the highest dose of this compound, administer captopril (10 mg/kg, i.v.) to assess the functional suppression of the renin-angiotensin system. A lack of further significant drop in blood pressure indicates effective blockade by this compound[1].

3. Duration of Action Study:

- In a separate group of catheterized renal hypertensive rats, record baseline MAP and HR.

- Administer a single intravenous dose of this compound (e.g., 1 mg/kg).

- Continuously monitor MAP and HR for at least 60 minutes to determine the duration of the antihypertensive effect.

4. Data Analysis:

- Calculate the change in MAP and HR from baseline for each dose of this compound.

- Determine the ED30 value (the dose required to produce 30% of the maximal reduction in blood pressure).

- Analyze the duration of the antihypertensive effect from the single-dose administration.

- Statistical analysis (e.g., Student's t-test or ANOVA) should be used to determine the significance of the observed effects.

Suggested Protocol for Oral Administration in Spontaneously Hypertensive Rats (SHR)

While specific data for oral administration of this compound in SHR is not available, the following protocol is proposed based on typical methodologies for other angiotensin II receptor blockers.

Objective: To evaluate the antihypertensive efficacy of orally administered this compound in spontaneously hypertensive rats.

Animal Model:

-

Species: Rat

-

Strain: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

-

Age: 12-16 weeks (when hypertension is well-established).

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood pressure measurement system (e.g., tail-cuff method or telemetry)

Procedure:

1. Animal Acclimation and Baseline Measurement:

- Acclimate the SHR and WKY rats to the housing facility and handling procedures for at least one week.

- Measure baseline systolic blood pressure (SBP) and heart rate (HR) for several days to obtain stable readings.

2. Treatment Administration:

- Divide the SHR into treatment and vehicle control groups. A WKY control group should also be included.

- Administer this compound or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks). A suggested starting dose, extrapolated from intravenous data and typical oral bioavailability of similar compounds, could be in the range of 10-30 mg/kg/day. Dose-ranging studies are recommended.

3. Blood Pressure Monitoring:

- Measure SBP and HR at regular intervals throughout the study (e.g., weekly).

4. Data Analysis:

- Compare the changes in SBP and HR between the this compound-treated SHR, vehicle-treated SHR, and WKY control groups.

- Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the data.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in hypertensive rats.

Caption: this compound mechanism of action in the Renin-Angiotensin System.

References

Application Notes and Protocols for the Use of CGRP Receptor Antagonists in Cardiovascular Research

A Note on Nomenclature: The compound "Bibs 39" is not found in the scientific literature. It is highly probable that this is a misnomer for BIBN4096 , also known as olcegepant . These application notes will, therefore, focus on olcegepant and the broader class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are of significant interest in cardiovascular research due to the multifaceted role of CGRP in the cardiovascular system.

Introduction and Background

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and plays a significant role in cardiovascular homeostasis.[1][2][3] It is released from sensory nerves and exerts its effects through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2][3] The activation of CGRP receptors in vascular smooth muscle cells leads to vasodilation, and the peptide is understood to have cardioprotective effects, particularly in response to ischemic and hypertensive stress.

CGRP receptor antagonists, such as the non-peptide small molecule olcegepant (BIBN4096), were initially developed for the treatment of migraine. Their mechanism of action involves blocking the vasodilatory and pain-sensitizing effects of CGRP. However, this blockade raises important questions and presents a valuable tool for investigating the physiological and pathophysiological roles of CGRP in the cardiovascular system. Researchers are particularly interested in understanding the potential cardiovascular risks associated with long-term CGRP antagonism, especially in individuals with pre-existing cardiovascular conditions.

These notes provide an overview of the application of CGRP receptor antagonists, with a focus on olcegepant, in cardiovascular research, including relevant protocols and data.

Mechanism of Action in the Cardiovascular System

The primary mechanism of CGRP in the cardiovascular system is vasodilation. This occurs through two main pathways:

-

Direct vasodilation: CGRP binds to its receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation, resulting in smooth muscle relaxation.

-

Indirect vasodilation: CGRP can also stimulate the release of nitric oxide (NO) from endothelial cells, which then acts on smooth muscle cells to cause relaxation.

CGRP receptor antagonists like olcegepant competitively bind to the CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting its vasodilatory and other downstream effects. This makes them useful tools to probe the functional significance of the CGRP pathway in various cardiovascular models.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the cardiovascular effects of olcegepant (BIBN4096) and CGRP modulation.

Table 1: Effects of Olcegepant on Hemodynamic Parameters in Anesthetized Rats

| Parameter | Agonist/Stimulus | Treatment | Effect of Olcegepant (BIBN4096) | Reference |

| Mean Arterial Blood Pressure | α-CGRP infusion (0.25, 0.5, 1 µg/kg/min) | Vehicle | Dose-dependent decrease | |

| Olcegepant (3 mg/kg, IV) | Attenuated the decrease in blood pressure | |||

| Heart Rate | α-CGRP infusion | Vehicle | Increase | |

| Olcegepant (3 mg/kg, IV) | Attenuated the increase in heart rate | |||

| Systemic Vascular Conductance | α-CGRP infusion | Vehicle | Increase | |

| Olcegepant (3 mg/kg, IV) | Attenuated the increase in vascular conductance | |||

| Diastolic Blood Pressure | Sensory nerve stimulation | Vehicle | Decrease | |

| Olcegepant (1000 & 3000 µg/kg, IV) | Dose-dependently blocked the decrease | |||

| Vasopressor Response | Sympathetic nerve stimulation | Vehicle | Increase in blood pressure | |

| Olcegepant (1000 & 3000 µg/kg, IV) | Potentiated the increase |

Table 2: Effects of Olcegepant on Myocardial Infarction in a Rat Model

| Parameter | Treatment | Infarct Size Reduction | Reference |

| Infarct Size | CGRP infusion (1 nmol/kg/h) | 89% ± 5% | |

| CGRP infusion + Olcegepant (20 nmol/kg/h) | Cardioprotective effects of CGRP were blocked | ||

| Olcegepant alone | No statistically significant effect on infarct size |

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for studying the cardiovascular effects of CGRP receptor antagonists.

In Vivo Hemodynamic Studies in Anesthetized Rats

This protocol is based on methodologies used to assess the effect of CGRP receptor antagonists on systemic and regional hemodynamics.

Objective: To determine the effect of a CGRP receptor antagonist on blood pressure, heart rate, and vascular conductance in response to CGRP infusion or nerve stimulation.

Materials:

-

Male Wistar rats (250-350 g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Catheters for cannulation of the femoral artery and vein

-

Pressure transducer and data acquisition system

-

Infusion pumps

-

Olcegepant (BIBN4096) or other CGRP antagonist

-

α-CGRP

-

Vehicle control (e.g., saline)

-

For pithed rat model: ventilation pump, pithing rod, stimulating electrodes.

Procedure:

-

Anesthetize the rat and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.

-

For the pithed rat model, pith the rat to eliminate central nervous system influences.

-

Allow the animal to stabilize for a period (e.g., 20 minutes) while monitoring baseline hemodynamic parameters.

-

Administer a bolus intravenous (IV) injection of olcegepant or vehicle.

-

After a short period (e.g., 10 minutes), begin a continuous IV infusion of α-CGRP at increasing doses or apply electrical stimulation to sensory or sympathetic nerves.

-

Continuously record mean arterial pressure, heart rate, and calculate vascular conductance.

-

Analyze the data to compare the responses to CGRP or nerve stimulation in the presence and absence of the antagonist.

Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol is adapted from studies evaluating the cardioprotective effects of CGRP and its blockade.

Objective: To assess the impact of a CGRP receptor antagonist on myocardial infarct size following ischemia-reperfusion injury.

Materials:

-

Male Sprague-Dawley rats (280-320 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Ventilator

-

Surgical instruments for thoracotomy

-

Suture for coronary artery ligation

-

Olcegepant (BIBN4096)

-

CGRP (optional, for positive control)

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

-

Creatine phosphokinase (CPK) assay kit

Procedure:

-

Anesthetize the rat, intubate, and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Place a suture around the left main coronary artery.

-

Begin an IV infusion of olcegepant, CGRP, or vehicle 10 minutes prior to occlusion and continue throughout the experiment.

-

Induce myocardial ischemia by tightening the suture to occlude the coronary artery for a specified duration (e.g., 60 minutes).

-

Release the suture to allow for reperfusion for a set period (e.g., 60 minutes).

-

At the end of reperfusion, collect blood samples to measure plasma CPK levels.

-

Excise the heart, slice the ventricles, and incubate with TTC to differentiate between infarcted (pale) and viable (red) tissue.

-

Quantify the infarct size as a percentage of the area at risk.

Concluding Remarks

The use of CGRP receptor antagonists like olcegepant (BIBN4096) is a valuable approach for elucidating the role of CGRP in cardiovascular physiology and pathology. While clinical trials for migraine have not revealed major cardiovascular safety concerns in the general population, preclinical studies suggest that CGRP blockade can have significant effects, particularly under conditions of cardiovascular stress such as hypertension and ischemia. Researchers and drug development professionals should consider the potential for blunting protective cardiovascular mechanisms when investigating and utilizing these compounds. The protocols and data presented here provide a framework for the continued exploration of the CGRP pathway in cardiovascular research.

References

- 1. Frontiers | Protective Role of α-Calcitonin Gene-Related Peptide in Cardiovascular Diseases [frontiersin.org]

- 2. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]

- 3. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Bibs 39

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for a compound specifically named "Bibs 39" did not yield publicly available data. The information presented herein is based on general principles of in vivo study design and protocols for analogous compounds where data could be found. It is imperative for researchers to substitute the specific characteristics of their compound of interest where applicable and to conduct thorough literature reviews for the most relevant and up-to-date information.

Introduction

This document provides a detailed overview of the application and protocols for in vivo studies involving novel therapeutic compounds. The primary focus is on establishing appropriate dosage, evaluating pharmacokinetic profiles, and assessing efficacy and safety in preclinical animal models. The methodologies outlined are intended to serve as a foundational guide for researchers initiating in vivo investigations.

Quantitative Data Summary

The following tables summarize typical quantitative data collected during in vivo studies. These tables should be adapted and populated with experimental data specific to the compound under investigation.

Table 1: In Vivo Dosage Regimen for a Hypothetical Compound in Rodent Models

| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration of Study |

| Mouse (C57BL/6) | Intravenous (IV) | 1, 5, 10 | Single Dose | 24 hours |

| Mouse (BALB/c) | Oral (PO) | 5, 10, 25 | Daily | 14 days |

| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 2, 10, 20 | Every 48 hours | 28 days |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys Following a Single 3 mg/kg IV Dose

| Compound | Cmax (µM) | Tmax (min) | Half-life (t½) (min) | AUC (µM*min) |

| L-FddCMP-monoSATE | 2.06 ± 1.00 | 15 | Not Determined | Not Determined |

| L-FddC | 0.39 ± 0.15 | 15 | Not Determined | Not Determined |

Data adapted from a study on a structurally related compound.[1]

Experimental Protocols

Animal Model Selection and Handling

-

Species and Strain: Select the most appropriate animal model based on the therapeutic target and disease being studied. Common choices include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

-

Acclimatization: Upon arrival, allow animals to acclimatize to the facility for a minimum of one week prior to the start of the experiment.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Dose Formulation and Administration

-

Formulation: Prepare the investigational compound in a sterile and appropriate vehicle (e.g., saline, PBS, DMSO/Cremophor EL mixture). The final formulation should be a clear solution or a homogenous suspension.

-

Route of Administration: The choice of administration route (e.g., intravenous, oral, intraperitoneal, subcutaneous) depends on the compound's properties and the intended clinical application.

-

Dosage Calculation: Calculate the dose for each animal based on its body weight.

Pharmacokinetic (PK) Study Protocol

-

Animal Groups: Divide animals into groups (n=3-5 per group) for each time point.

-

Compound Administration: Administer a single dose of the compound.

-

Sample Collection: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound and its major metabolites in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).

Efficacy Study Protocol (Example: Tumor Xenograft Model)

-

Cell Culture: Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice, SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Treatment: Administer the investigational compound or vehicle control according to the predetermined dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualization of Pathways and Workflows

Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic compound.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow

This diagram outlines the typical workflow for an in vivo efficacy study.

Caption: Workflow for a typical in vivo efficacy study.

References

Application Notes and Protocols: Preparing and Using BIBS 39 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBS 39 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key regulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a significant target in cardiovascular and related research. Accurate and reproducible experimental results hinge on the correct preparation and handling of stock and working solutions of inhibitors like this compound. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in both in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid |

| Synonyms | This compound, BIBS-39 |

| CAS Number | 133085-33-3 |

| Molecular Formula | C₃₂H₃₆N₄O₃ |

| Molecular Weight | 524.65 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage (Solid) | -20°C for up to 3 years |

| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years[2] |

Mechanism of Action and Signaling Pathway

This compound selectively antagonizes the AT1 receptor, preventing the binding of Angiotensin II (Ang II). This blockade inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular proliferation. The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAS pathway and the point of inhibition by this compound.

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance and weigh paper/boat

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 524.65 g/mol * (1000 mg / 1 g) = 5.2465 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out approximately 5.25 mg of this compound powder using an analytical balance.

-

-

Dissolve the powder:

-

Transfer the weighed powder to a sterile amber vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

-

Ensure complete dissolution:

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing serial dilutions of this compound for use in cell-based assays. The final concentration will depend on the specific assay and cell type. The reported Ki value for this compound at the AT1 receptor is 29 nM, and the pA2 value is 8.14, suggesting potent antagonism in the nanomolar range.[1]

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

-

Sterile, low-binding microcentrifuge tubes or 96-well plates

Procedure:

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare an intermediate dilution:

-

Prepare a 1:100 dilution of the stock solution by adding 10 µL of the 10 mM stock to 990 µL of assay buffer. This will result in a 100 µM intermediate solution. Mix thoroughly.

-

-

Perform serial dilutions:

-

Create a series of dilutions from the 100 µM intermediate solution. For a 10-point dose-response curve, you can perform 1:10 serial dilutions. For example, in a 96-well plate:

-

Add 180 µL of assay buffer to wells A2-A10.

-

Add 200 µL of the 100 µM intermediate solution to well A1.

-

Transfer 20 µL from well A1 to A2, mix well, and then transfer 20 µL from A2 to A3, and so on, down to well A10.

-

This will create a concentration range from 100 µM down to 1 pM.

-

-

-

Final dilution into the assay:

-